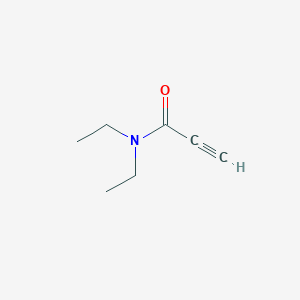

2-Propynamide, N,N-diethyl-

Description

BenchChem offers high-quality 2-Propynamide, N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propynamide, N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51590-64-8 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N,N-diethylprop-2-ynamide |

InChI |

InChI=1S/C7H11NO/c1-4-7(9)8(5-2)6-3/h1H,5-6H2,2-3H3 |

InChI Key |

YAKHRCSPOPKWRP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C#C |

Origin of Product |

United States |

Foundational & Exploratory

2-Propynamide, N,N-diethyl- chemical properties and structure

Technical Guide on N,N-Diethyl-2-propynylamine

A Note on Nomenclature: The compound "2-Propynamide, N,N-diethyl-" is an unsaturated amide. However, publicly available scientific literature predominantly features the closely related amine, N,N-Diethyl-2-propynylamine (CAS No: 4079-68-9), which lacks the carbonyl group of an amide. This guide focuses on the chemical properties and structure of this more extensively documented amine, also known as N,N-Diethylpropargylamine.

Chemical Identity and Structure

N,N-Diethyl-2-propynylamine is a tertiary amine characterized by a diethylamino group attached to a propargyl moiety. This structure, featuring a terminal alkyne, makes it a versatile intermediate in organic synthesis.[1]

Structural Identifiers

The following table summarizes the key structural and registry information for N,N-Diethyl-2-propynylamine.

| Identifier | Value |

| IUPAC Name | N,N-diethylprop-2-yn-1-amine |

| CAS Registry Number | 4079-68-9[1][2][3] |

| Molecular Formula | C₇H₁₃N[1][2][3] |

| SMILES | CCN(CC)CC#C[4] |

| InChI | InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3[2] |

| InChIKey | JZJXKEWVUBVOEH-UHFFFAOYSA-N[2] |

Synonyms

The compound is known by several other names, including:

Chemical and Physical Properties

The physical and chemical properties of N,N-Diethyl-2-propynylamine are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 111.18 g/mol [1][3] |

| Appearance | Colorless to yellowish transparent liquid[4] |

| Boiling Point | 118-120 °C[5] or 135.4 °C at 760 mmHg[4] |

| Density | 0.80 - 0.822 g/cm³ at 20 °C[4][5] |

| Flash Point | 27.5 °C[4] |

| Refractive Index | n20/D 1.434[4][5] |

| Vapor Pressure | 14.6 hPa at 20 °C[5] |

| Solubility | Insoluble in water; Soluble in acids[4][5] |

| Storage Temperature | 2-8°C[4][5] |

Experimental Protocols

Synthesis of N,N-Diethyl-2-propynylamine

A common method for the synthesis of N,N-Diethyl-2-propynylamine involves the alkylation of diethylamine with a propargyl halide.[3]

Objective: To synthesize N,N-diethylprop-2-yn-1-amine from diethylamine and 3-bromoprop-1-yne.

Materials:

-

Diethylamine (0.46 mL, 1 eq)

-

Toluene (10 mL)

-

Potassium Carbonate (K₂CO₃) (1.23 g, 2 eq)

-

3-bromoprop-1-yne (0.56 mL, 1.5 eq)

Methodology:

-

A solution of diethylamine is prepared in toluene within a suitable reaction vessel.

-

Potassium carbonate is added to the solution to act as a base.

-

3-bromoprop-1-yne is then added to the mixture.

-

The reaction mixture is stirred at room temperature (20°C) for 15 hours.

-

Following the reaction period, the solid potassium salts are removed by filtration.

-

The filtrate is concentrated under vacuum (in vacuo) to remove the toluene solvent.

-

The resulting crude residue is purified by column chromatography to yield the final product, N,N-diethylprop-2-yn-1-amine.

Expected Yield: This protocol has been reported to achieve a yield of approximately 94%.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N,N-Diethyl-2-propynylamine as described in the experimental protocol.

Caption: Workflow for the synthesis of N,N-Diethyl-2-propynylamine.

Applications and Reactivity

N,N-Diethyl-2-propynylamine serves as a valuable building block in organic chemistry.[1] Its primary industrial application is in the electroplating industry, where it is used as a high-performance brightener and leveling agent in nickel plating baths.[1][5] The terminal alkyne group allows it to act as a precursor for the synthesis of more complex molecules, such as substituted triazoles.[1]

References

- 1. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 2. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 3. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Propyn-1-amine, N,N-diethyl-|lookchem [lookchem.com]

- 5. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Characterization of N,N-diethyl-2-propynamide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound N,N-diethyl-2-propynamide. Due to the limited availability of published data on this specific molecule, this document provides a robust, proposed synthetic route based on established amide coupling methodologies. Furthermore, it details the expected analytical characterization, providing a predictive framework for researchers aiming to synthesize and identify this compound. The guide includes detailed experimental protocols, tabulated summaries of predicted quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

N,N-diethyl-2-propynamide is a small molecule featuring a terminal alkyne and a diethylamide functional group. The presence of the reactive propioloyl moiety makes it a potentially valuable building block in medicinal chemistry and materials science, particularly for applications involving click chemistry, Michael additions, and other transformations of terminal alkynes. This guide provides a comprehensive theoretical framework for its synthesis and characterization.

Proposed Synthesis of N,N-diethyl-2-propynamide

The most direct and efficient method for the synthesis of N,N-diethyl-2-propynamide is the coupling of propiolic acid with diethylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several modern coupling reagents are suitable for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice due to its high efficiency and ability to suppress racemization, although for this achiral molecule, other reagents like EDC/HOBt are also excellent choices.

Reaction Scheme

Caption: Proposed synthesis of N,N-diethyl-2-propynamide.

Experimental Protocol

Materials:

-

Propiolic acid

-

Diethylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of propiolic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 eq).

-

In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF and add this solution to the reaction mixture.

-

Stir the mixture for 15 minutes at 0 °C to allow for the activation of the carboxylic acid.

-

Add diethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-propynamide.

Data Presentation: Synthesis

| Parameter | Predicted Value/Condition |

| Starting Material | Propiolic Acid |

| Amine | Diethylamine |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Predicted Yield | > 85% |

| Purification Method | Column Chromatography |

Characterization of N,N-diethyl-2-propynamide

The synthesized N,N-diethyl-2-propynamide should be characterized using a suite of analytical techniques to confirm its identity and purity.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of N,N-diethyl-2-propynamide.

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 | Quartet (q) | 4H | -N(CH₂CH₃)₂ |

| ~ 2.9 | Singlet (s) | 1H | -C≡CH |

| ~ 1.2 | Triplet (t) | 6H | -N(CH₂CH₃)₂ |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 154 | C=O (Amide) |

| ~ 78 | -C≡CH |

| ~ 75 | -C≡CH |

| ~ 42, 40 | -N(CH₂CH₃)₂ |

| ~ 14, 12 | -N(CH₂CH₃)₂ |

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 | ≡C-H stretch (terminal alkyne) |

| ~ 2100 | C≡C stretch (terminal alkyne) |

| ~ 1650 | C=O stretch (amide) |

3.2.4. Mass Spectrometry

| m/z Value | Assignment |

| 125.08 | [M]⁺ (Molecular Ion) |

| 126.09 | [M+H]⁺ (Protonated Molecular Ion) |

| 96.04 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 53.01 | [HC≡CCO]⁺ (Acylium ion from cleavage of the N-C bond) |

Signaling Pathways and Logical Relationships

As N,N-diethyl-2-propynamide is a novel compound, its biological activity and associated signaling pathways are yet to be determined. However, its structural motifs suggest potential applications as a covalent inhibitor or as a building block for more complex bioactive molecules. The terminal alkyne can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to link the molecule to various probes or biological targets.

Logical Relationship: Application in Target Identification

Caption: Potential application of N,N-diethyl-2-propynamide in bioconjugation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of N,N-diethyl-2-propynamide. The proposed experimental protocols are based on well-established and reliable chemical transformations. The tabulated and visual data offer a clear framework for researchers to undertake the synthesis of this compound and to characterize it effectively. The potential applications of this molecule in chemical biology and drug discovery, owing to its reactive alkyne moiety, make it a target of significant interest for further investigation.

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpropionamide, also known as N,N-diethylpropanamide, is a tertiary amide with the chemical formula C₇H₁₅NO.[1][2] This document provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and safety information. It is intended to serve as a technical resource for professionals in research and development.

Physical and Chemical Properties

N,N-Diethylpropionamide is a colorless, clear liquid at room temperature.[3] It is a combustible liquid with a flash point of 73 °C (163.4 °F) in a closed cup.[4] Key physical and chemical properties are summarized in the table below for easy reference.

Table 1: Physical and Chemical Properties of N,N-Diethylpropionamide

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2][4] |

| CAS Number | 1114-51-8 | [1][2][4] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 77 °C at 12 mmHg | [1][4] |

| Density | 0.897 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.442 | [1][4] |

| Solubility in Water | 19 g/L at 25 °C | [3] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |

| pKa | -0.41 (Predicted) | [3][5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of N,N-diethylpropionamide. The following provides an overview of the expected spectral data.

1H NMR Spectroscopy: The proton NMR spectrum of N,N-diethylpropionamide is expected to show characteristic signals for the two ethyl groups and the propionyl group.

13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.[6]

Infrared (IR) Spectroscopy: The IR spectrum of an N,N-disubstituted amide like N,N-diethylpropionamide is characterized by a strong carbonyl (C=O) stretching absorption band around 1650 cm⁻¹.[7] Unlike primary and secondary amides, there will be no N-H stretching bands in the region of 3300 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum of N,N-diethylpropionamide shows a molecular ion peak corresponding to its molecular weight.[2][8] Common fragmentation patterns for amides can also be observed.[2]

Synthesis and Reactivity

N,N-Diethylpropionamide can be synthesized through various methods, with a common approach being the acylation of diethylamine with a propionylating agent.

Experimental Protocol: Synthesis of N,N-Diethylpropionamide

A general method for the synthesis of N,N-diethylamides involves the reaction of an acid chloride with diethylamine. While a specific protocol for N,N-diethylpropionamide is not detailed in the provided results, a representative procedure for a similar transformation is the synthesis of N,N-diethyl-m-methylbenzamide (DEET). This can be adapted by using propionyl chloride instead of m-toluoyl chloride.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N,N-Diethylpropionamide.

Procedure Outline:

-

Reaction Setup: Diethylamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.

-

Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred solution of diethylamine. This reaction is exothermic, and the temperature should be maintained at 0-5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with water and a dilute aqueous acid solution to remove unreacted diethylamine and the diethylamine hydrochloride byproduct. The organic layer is then washed with a dilute aqueous base solution (e.g., sodium bicarbonate) and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,N-diethylpropionamide.

Reactivity:

N,N-Diethylpropionamide is a stable compound under normal conditions. As a tertiary amide, it is generally resistant to hydrolysis except under strong acidic or basic conditions. The carbonyl group can undergo nucleophilic attack, and the α-protons to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then participate in various C-C bond-forming reactions. For instance, it can be chlorinated at the alpha position to synthesize N,N-Diethyl-2-chloropropionamide.[9]

Safety and Handling

N,N-Diethylpropionamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][10]

Table 2: GHS Hazard Information for N,N-Diethylpropionamide

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Harmful if inhaled | H332 |

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Personal Protective Equipment (PPE):

It is recommended to use appropriate personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4] If ventilation is inadequate, a respirator may be necessary.[4]

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for assessing the safety of N,N-diethylpropionamide in a laboratory setting.

Caption: Workflow for safety assessment of N,N-Diethylpropionamide.

Applications

N,N-Diethylpropionamide serves as a versatile chemical building block in organic synthesis.[11] Its properties make it a useful intermediate in the production of more complex molecules in various fields, including pharmaceuticals and materials science.[11][12] It can also be used as a solvent and a reaction medium in chemical processes.[12]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. N,N-Diethylpropionamide CAS#: 1114-51-8 [m.chemicalbook.com]

- 2. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N,N-Diethylpropionamide 99 1114-51-8 [sigmaaldrich.com]

- 5. N,N-Diethylpropionamide | 1114-51-8 [chemicalbook.com]

- 6. N,N-Diethylpropionamide(1114-51-8) 13C NMR spectrum [chemicalbook.com]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. N,N-Diethylpropionamide [webbook.nist.gov]

- 9. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. N,N-Diethylpropionamide [myskinrecipes.com]

An In-depth Technical Guide to N,N-diethyl-2-propynamide and Related Compounds

For: Researchers, scientists, and drug development professionals

This technical guide addresses the chemical identity, properties, and synthesis of N,N-diethyl-2-propynamide. It is important to note that the chemical name "2-Propynamide, N,N-diethyl-" is ambiguous and not standard in chemical nomenclature. The most chemically accurate interpretation of this name is N,N-diethylpropiolamide . This document will focus on this compound, while also providing information on similarly named chemicals to avoid confusion.

Chemical Identification and Properties

There is no specific CAS number found for a compound named "2-Propynamide, N,N-diethyl-". However, based on standard chemical naming conventions, the intended molecule is likely N,N-diethylpropiolamide, which is the N,N-diethyl amide derivative of 2-propynoic acid (propiolic acid).

Molecular Formula of N,N-diethylpropiolamide: C₇H₁₁NO

Table 1: Physicochemical Properties of N,N-diethylpropiolamide (Predicted) and Related Compounds

| Property | N,N-diethylpropiolamide (Predicted) | N,N-diethylpropanamide[1][2][3][4][5] | N,N-diethyl-2-propanamine[6][7][8][9] | N,N-diethyl-2-propyn-1-amine |

| CAS Number | Not Assigned | 1114-51-8[1][2][3][4][5] | 6006-15-1[6][7] | 4079-68-9 |

| Molecular Formula | C₇H₁₁NO | C₇H₁₅NO[1][2][3][4][5] | C₇H₁₇N[6][7][8][9] | C₇H₁₃N |

| Molecular Weight | 125.17 g/mol | 129.20 g/mol [1][2][4][5] | 115.22 g/mol [6][8][9] | 111.19 g/mol |

| Boiling Point | - | 77 °C / 12 mmHg[3] | 105 °C[9] | - |

| Density | - | 0.897 g/mL at 25 °C[3] | 0.759 g/mL[9] | - |

| Refractive Index | - | 1.442 at 20 °C[3] | 1.4041[9] | - |

| Flash Point | - | 163 °F[3] | 6 °C[9] | - |

Synthesis of N,N-diethylpropiolamide

A standard and effective method for the synthesis of N,N-diethylpropiolamide is the amidation of propiolic acid. This typically involves the activation of the carboxylic acid group followed by reaction with diethylamine.

General Experimental Protocol

The following is a representative protocol for the synthesis of a propiolamide from its corresponding carboxylic acid and amine. This can be adapted for the synthesis of N,N-diethylpropiolamide.

Materials:

-

Propiolic acid

-

Diethylamine

-

A coupling reagent (e.g., propylphosphonic anhydride (T3P), DCC, EDC)

-

An organic base (e.g., triethylamine)

-

Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a reaction vessel, dissolve propiolic acid (1 equivalent) and diethylamine (1.2 equivalents) in the chosen anhydrous solvent.

-

Add the organic base (2 equivalents) to the mixture.

-

Slowly add the coupling reagent (1.5 equivalents) to the stirring reaction mixture at room temperature.

-

Allow the reaction to stir for a specified time (typically several hours to overnight) and monitor the progress using a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified using column chromatography.

A similar sustainable protocol has been described for the synthesis of N-acyl tryptamines, which also involves an amidation reaction.[10]

Safety and Handling

Specific safety data for N,N-diethylpropiolamide is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

For the related compound N,N-diethyl-2-propynylamine , the following hazards are identified: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[11]

Similarly Named Compounds

To aid researchers, this section provides details on compounds with names similar to "2-Propynamide, N,N-diethyl-". It is crucial to distinguish these from the likely intended compound, N,N-diethylpropiolamide.

N,N-diethylpropanamide

-

Structure: This is a saturated amide, lacking the carbon-carbon triple bond of a propynamide.

N,N-diethyl-2-propanamine

-

Structure: This is a tertiary amine, not an amide.

N,N-diethyl-2-propyn-1-amine

-

CAS Number: 4079-68-9

-

Molecular Formula: C₇H₁₃N

-

Structure: This is a tertiary amine containing a terminal alkyne.

Visualizations

The following diagrams illustrate the chemical structures and a general synthesis workflow.

References

- 1. N,N-Diethylpropionamide [webbook.nist.gov]

- 2. N,N-Diethylpropionamide [webbook.nist.gov]

- 3. N,N-Diethylpropionamide CAS#: 1114-51-8 [m.chemicalbook.com]

- 4. N,N-Diethylpropionamide 99 1114-51-8 [sigmaaldrich.com]

- 5. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Diethyl-2-propanamine | C7H17N | CID 521913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Propaneamine, N,N-diethyl- [webbook.nist.gov]

- 8. 2-Propaneamine, N,N-diethyl- (CAS 6006-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 11. fishersci.com [fishersci.com]

The Biological Landscape of N,N-Diethyl Substituted Propynamides: An Emerging Area of Research

For Immediate Release

[City, State] – October 25, 2025 – The class of organic compounds known as N,N-diethyl substituted propynamides is currently an area with limited published research regarding its specific biological activities. While the broader family of propynamides is gaining recognition for its potential as covalent inhibitors, detailed pharmacological data, including specific enzyme inhibition constants (IC50, Ki), comprehensive experimental protocols, and well-defined signaling pathways for N,N-diethyl substituted analogues, remains largely uncharted territory in publicly available scientific literature.

This technical overview aims to provide a foundational understanding of the current state of knowledge, drawing from structurally related compounds and the general reactivity of the propynamide functional group to infer potential areas of biological relevance for researchers, scientists, and drug development professionals.

Theoretical Framework: Propynamides as Covalent Modulators

Propynamides belong to a class of compounds known as "warheads" in the context of targeted covalent inhibitors. These molecules are designed to form a stable, covalent bond with a specific nucleophilic amino acid residue, such as cysteine, within the active site of a target protein. This mechanism of action can lead to irreversible inhibition, offering potential advantages in terms of potency and duration of action compared to non-covalent inhibitors.

Inferred Biological Potential from Related Compounds

While direct evidence is scarce, the biological activities of other N,N-diethyl substituted molecules may offer clues to the potential therapeutic applications of N,N-diethyl propynamides. For instance, various N,N-diethyl substituted amides and amines have been investigated for their effects on the central nervous system, as anti-inflammatory agents, and for their cytotoxic properties against cancer cell lines. It is plausible that the incorporation of a reactive propynamide moiety onto an N,N-diethyl scaffold could lead to novel compounds with unique biological profiles in these or other therapeutic areas.

Future Directions and a Call for Research

The limited availability of data on the biological activity of N,N-diethyl substituted propynamides highlights a significant gap in the current scientific landscape. There is a clear need for foundational research to explore the potential of this class of compounds. Key areas for future investigation include:

-

Synthesis and Library Development: The creation of a diverse library of N,N-diethyl substituted propynamides with varying structural features is a crucial first step.

-

In Vitro Screening: High-throughput screening of these compounds against a broad range of biological targets, including enzymes from different classes (e.g., kinases, proteases, transferases), is necessary to identify potential hits.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be required to confirm covalent modification of the target, identify the specific amino acid residue involved, and elucidate the downstream effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the N,N-diethylpropynamide scaffold affect biological activity will be essential for the optimization of lead compounds.

Experimental Workflow for Investigating Covalent Inhibition

Researchers venturing into this area would likely employ a workflow similar to the one outlined below to characterize the potential covalent inhibitory activity of novel N,N-diethyl substituted propynamides.

Caption: A generalized experimental workflow for the discovery and characterization of novel covalent inhibitors.

Conclusion

The field of N,N-diethyl substituted propynamides represents a nascent but potentially fruitful area for drug discovery and chemical biology. While the current body of literature is insufficient to provide a comprehensive technical guide, the foundational principles of covalent inhibition and the known activities of structurally related compounds suggest that this chemical class warrants further investigation. The scientific community is encouraged to undertake the necessary research to unlock the potential biological activities of these intriguing molecules.

A Technical Guide to the Potential Research Applications of 2-Propynamide, N,N-diethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide, is a small molecule featuring a terminal alkyne and a tertiary amide. While specific research on this particular derivative is limited in publicly available literature, its structural motifs suggest significant potential as a versatile tool in chemical biology, drug discovery, and materials science. The presence of a reactive terminal alkyne allows for its use in bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the labeling and tracking of biomolecules. Furthermore, the propiolamide core is a valuable synthon for the construction of more complex heterocyclic scaffolds, making it a potential building block in medicinal chemistry for the development of novel therapeutic agents. This guide provides an overview of its synthesis, characterization, and extrapolated potential research applications, complete with detailed hypothetical experimental protocols and workflow diagrams to facilitate its investigation and use in a research setting.

Chemical Properties and Synthesis

N,N-diethyl-2-propynamide is a molecule with the chemical formula C₇H₁₁NO. Its structure combines the rigidity of an alkyne with the metabolic stability often associated with a tertiary amide.

Synthesis

The synthesis of N,N-diethyl-2-propynamide can be achieved through several standard amidation procedures. Two common routes are the reaction of diethylamine with either an activated propiolic acid derivative, such as propiolyl chloride, or with a propiolic acid ester like methyl propiolate.

Method A: From Propiolyl Chloride

This method involves the acylation of diethylamine with propiolyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Method B: From Methyl Propiolate

The reaction of diethylamine with methyl propiolate is another viable route.[1] This reaction often requires heating and can be slower than the acid chloride method but avoids the handling of a highly reactive acyl chloride.[2]

Spectroscopic Characterization

The successful synthesis of N,N-diethyl-2-propynamide can be confirmed using standard spectroscopic techniques. The expected spectral data are summarized in Table 1.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Terminal Alkyne (–C≡C-H) | δ 2.0-3.0 ppm (singlet) |

| Methylene (–N-CH₂–) | δ 3.0-3.5 ppm (quartet) | |

| Methyl (–CH₃) | δ 1.0-1.3 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | δ 150-160 ppm |

| Alkyne (–C≡C–) | δ 70-90 ppm | |

| Methylene (–N-CH₂–) | δ 40-50 ppm | |

| Methyl (–CH₃) | δ 12-15 ppm | |

| FT-IR | Terminal Alkyne C-H Stretch | 3250-3350 cm⁻¹ (sharp, weak) |

| Alkyne C≡C Stretch | 2100-2160 cm⁻¹ (sharp, weak)[3] | |

| Amide C=O Stretch | 1630-1680 cm⁻¹ (strong)[3] |

Table 1: Predicted Spectroscopic Data for N,N-diethyl-2-propynamide.

Potential Research Applications

The bifunctional nature of N,N-diethyl-2-propynamide opens up a range of potential applications in research.

Bioconjugation and Chemical Biology

The terminal alkyne is a key functional group for "click chemistry," a set of biocompatible reactions that enable the specific and efficient covalent ligation of molecules. N,N-diethyl-2-propynamide can be used as a small, stable tag that can be incorporated into biomolecules either metabolically or through chemical modification. Once incorporated, the alkyne handle can be used to attach a variety of reporters, such as fluorophores, biotin, or affinity tags, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

Medicinal Chemistry and Fragment-Based Drug Discovery

The propiolamide scaffold is present in some biologically active molecules. As a small, rigid molecule, N,N-diethyl-2-propynamide could serve as a fragment in fragment-based drug discovery (FBDD) screens to identify new binding motifs for therapeutic targets. The alkyne can also serve as a starting point for the synthesis of a library of more complex molecules, such as triazoles, pyrazoles, and other heterocycles, which are common in pharmaceuticals.

Organic Synthesis and Materials Science

As a versatile building block, N,N-diethyl-2-propynamide can be used in a variety of organic transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerizations. The amide functionality can influence the electronic properties and reactivity of the alkyne, potentially leading to novel reaction pathways. In materials science, the incorporation of this monomer into polymers could introduce functionalities for cross-linking or post-polymerization modification.

Experimental Protocols

Synthesis of N,N-diethyl-2-propynamide from Propiolyl Chloride

Materials:

-

Propiolyl chloride

-

Diethylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of propiolyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N,N-diethyl-2-propynamide.

Protocol for "Click" Labeling of an Azide-Modified Protein

Materials:

-

Azide-modified protein (e.g., metabolically labeled with an azide-containing amino acid)

-

N,N-diethyl-2-propynamide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescent azide reporter molecule (for visualization)

Procedure:

-

Prepare a stock solution of the azide-modified protein in PBS.

-

Prepare a "click" reaction cocktail by sequentially adding the following to PBS:

-

N,N-diethyl-2-propynamide (10 equivalents relative to the protein)

-

Fluorescent azide reporter (2 equivalents)

-

Copper(II) sulfate (1 equivalent)

-

THPTA (5 equivalents)

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate (10 equivalents).

-

Add the "click" cocktail to the protein solution and incubate at room temperature for 1 hour, protected from light.

-

Remove excess reagents by dialysis or using a desalting column.

-

Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.

Conclusion

While N,N-diethyl-2-propynamide is not a widely studied compound, its chemical structure suggests a high potential for utility in various research domains. Its straightforward synthesis and the presence of a versatile terminal alkyne make it an attractive candidate for applications in bioconjugation, medicinal chemistry, and as a synthetic building block. The protocols and potential applications outlined in this guide are intended to provide a foundation for researchers interested in exploring the capabilities of this and other propiolamide derivatives. Further investigation is warranted to fully elucidate the chemical and biological properties of N,N-diethyl-2-propynamide.

References

The Rise of Propynamides: An In-depth Technical Guide to a Versatile Covalent Warhead

For Immediate Release

SOUTH SAN FRANCISCO, CA – October 25, 2025 – The landscape of targeted covalent inhibitors is continually evolving, with researchers seeking novel reactive groups, or "warheads," that offer a desirable balance of reactivity and selectivity. While the specific molecule 2-Propynamide, N,N-diethyl- is not extensively documented as a covalent warhead in current scientific literature, the broader class of N,N-disubstituted propynamides has emerged as a clinically significant and versatile covalent warhead in modern drug discovery. This technical guide provides an in-depth analysis of the propynamide scaffold as a covalent warhead, tailored for researchers, scientists, and drug development professionals.

Introduction to Covalent Inhibition and the Propynamide Warhead

Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their protein target. This mode of action can offer several advantages over non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets. The TCI is comprised of a scaffold that provides selectivity for the target protein and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target, most commonly a cysteine.

The propynamide moiety has gained prominence as a less reactive, and therefore potentially more selective, alternative to the widely used acrylamide warhead. Its mechanism of action involves a Michael addition reaction, where the thiol group of a cysteine residue attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a stable covalent adduct.

Mechanism of Action: The Thiol-Yne Reaction

The covalent modification of a cysteine residue by a propynamide warhead proceeds via a nucleophilic addition mechanism. The deprotonated thiol group (thiolate) of the cysteine acts as the nucleophile, attacking the electron-deficient alkyne of the propynamide. This results in the formation of a vinyl sulfide-linked protein-inhibitor conjugate. The reactivity of the propynamide can be tuned by the substituents on the amide nitrogen and at the terminus of the alkyne, allowing for a fine-tuning of the warhead's electrophilicity to balance target engagement with off-target reactivity.

Quantitative Analysis of Propynamide-Based Inhibitors

The potency and selectivity of covalent inhibitors are critical parameters in their development. Several key metrics are used to quantify their activity, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). Below is a summary of quantitative data for notable propynamide-based inhibitors targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.

| Inhibitor | Target | IC50 (nM) | Other Kinase IC50 (nM) | Reference |

| Acalabrutinib | BTK | 3 | ITK: >1000, TEC: >1000, EGFR: >1000 | [1][2] |

| Branebrutinib | BTK | 0.1 | TEC: 0.9, BMX: 1.5, TXK: 5 | [3][4][5][6] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway: Inhibition of the B-Cell Receptor (BCR) Pathway by BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical downstream effector of the B-cell receptor (BCR).[7][8][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[10][11] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in B-cell proliferation, differentiation, and survival.[12][13][14] Covalent inhibitors targeting BTK, such as those employing a propynamide warhead, effectively block this signaling pathway, making them valuable therapeutics for B-cell malignancies and autoimmune diseases.[15][16]

Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention by propynamide-based BTK inhibitors.

Experimental Protocols

General Synthesis of N,N-Disubstituted 2-Propynamides

A general method for the synthesis of N,N-disubstituted 2-propynamides involves the coupling of propiolic acid with a secondary amine.

Materials:

-

Propiolic acid

-

A secondary amine (e.g., diethylamine)

-

A coupling agent (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve propiolic acid in the anhydrous solvent.

-

Add the secondary amine and the non-nucleophilic base to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the coupling agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N,N-disubstituted 2-propynamide.

Determination of k_inact/K_I for Covalent Inhibitors

The potency of an irreversible inhibitor is best described by the second-order rate constant k_inact/K_I. This can be determined using a progress-curve-based assay or an endpoint competition assay.[17][18][19][20]

Materials:

-

Target enzyme

-

Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, colorimetric)

-

Propynamide-based inhibitor at various concentrations

-

Assay buffer

-

Plate reader or spectrophotometer

Procedure (Progress Curve Method):

-

In a multi-well plate, add the enzyme and the inhibitor at various concentrations to the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress (product formation) over time using the plate reader.

-

Plot the product concentration versus time for each inhibitor concentration.

-

Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

-

Plot k_obs versus the inhibitor concentration. The slope of this line represents k_inact/K_I.

Mass Spectrometry Analysis of Protein-Inhibitor Adducts

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of a target protein and to identify the specific residue that has been modified.[21][22][23][24][25]

Materials:

-

Target protein

-

Propynamide-based inhibitor

-

Incubation buffer

-

Quenching solution (e.g., containing a reducing agent like DTT)

-

LC-MS system (e.g., ESI-Q-TOF)

Procedure (Intact Protein Analysis):

-

Incubate the target protein with an excess of the propynamide inhibitor for a defined period.

-

Quench the reaction to stop further covalent modification.

-

Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping, buffer exchange).

-

Analyze the intact protein by LC-MS to determine its molecular weight.

-

A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Procedure (Peptide Mapping):

-

After incubation and quenching, denature, reduce, and alkylate the protein sample.

-

Digest the protein into peptides using a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the propynamide warhead on cysteine residues.

-

Identification of a peptide with this modification confirms the site of covalent adduction.

Experimental Workflow for Covalent Inhibitor Discovery

The discovery and characterization of novel propynamide-based covalent inhibitors typically follows a structured workflow.

Caption: A typical workflow for the discovery and development of propynamide-based covalent inhibitors.

Conclusion

The N,N-disubstituted propynamide has established itself as a valuable covalent warhead in the medicinal chemist's toolbox. Its tunable reactivity and demonstrated clinical success make it an attractive choice for the development of next-generation targeted covalent inhibitors. This technical guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies associated with the use of propynamide warheads, empowering researchers to leverage this versatile scaffold in their drug discovery efforts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. B-cell receptor - Wikipedia [en.wikipedia.org]

- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 18. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 24. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arpi.unipi.it [arpi.unipi.it]

The Rise of Propynamides: A Technical Guide to a New Class of Covalent Inhibitors in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules, which form a permanent bond with their biological target, offer the potential for prolonged pharmacodynamic effects and improved therapeutic indices. Among the various "warheads" employed in the design of targeted covalent inhibitors (TCIs), propynamides have emerged as a promising and versatile class. This technical guide provides an in-depth exploration of propynamides in medicinal chemistry, covering their synthesis, mechanism of action, and therapeutic applications, with a focus on their role as Bruton's tyrosine kinase (BTK) inhibitors.

Propynamides are characterized by an amide functional group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond). This structural feature serves as an electrophilic trap for nucleophilic residues on target proteins, most commonly cysteine. The reactivity of the propynamide warhead can be finely tuned through chemical modifications, allowing for a balance between potent on-target activity and minimal off-target effects.[1] This guide will delve into the specifics of this tuning and its implications for drug design.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

A prime example of the successful application of propynamide-based inhibitors is in the targeting of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[3] Propynamide-containing drugs, such as acalabrutinib and tirabrutinib, act as irreversible inhibitors of BTK.[2][4]

The mechanism of inhibition involves a two-step process. First, the inhibitor non-covalently and reversibly binds to the active site of BTK. This initial binding event is driven by specific interactions between the inhibitor's scaffold and the amino acid residues of the enzyme. Following this initial binding, the propynamide warhead is positioned in close proximity to a nucleophilic cysteine residue (Cys481) within the BTK active site.[2][4] A subsequent Michael addition reaction occurs, where the thiol group of the cysteine residue attacks the electrophilic carbon of the propynamide, leading to the formation of a stable, irreversible covalent bond.[2][4] This permanent modification of BTK effectively blocks its catalytic activity, thereby shutting down the downstream signaling cascade that promotes B-cell proliferation and survival.[2][5]

Figure 1: Two-step mechanism of covalent inhibition by a propynamide inhibitor.

The inhibition of BTK by propynamide-based drugs disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by propynamide-based BTK inhibitors.

Therapeutic Applications and Quantitative Data

Propynamide-based covalent inhibitors have demonstrated significant clinical success, particularly in the treatment of B-cell malignancies. Acalabrutinib (Calquence®) and tirabrutinib (Velexbru®) are two prominent examples of approved drugs that utilize a propynamide warhead to target BTK.

Quantitative Potency and Selectivity Data

The potency and selectivity of these inhibitors are critical for their therapeutic efficacy and safety profile. The following tables summarize key quantitative data for acalabrutinib and tirabrutinib.

Table 1: In Vitro Potency of Acalabrutinib and Tirabrutinib against BTK

| Compound | Assay Type | IC50 (nM) | kinact/Ki (M-1s-1) | Reference |

| Acalabrutinib | Biochemical | 5.1 | - | [6] |

| Tirabrutinib | Biochemical | - | 2.4 x 104 | [7] |

Table 2: Kinase Selectivity Profile of Acalabrutinib and Tirabrutinib

| Kinase | Acalabrutinib IC50 (nM) | Tirabrutinib IC50 (nM) | Reference |

| BTK | 5.1 | - | [6] |

| ITK | >1000 | >1000 | [8][9] |

| TEC | 37 - >1000 | - | [4] |

| EGFR | >1000 | >1000 | [8][9] |

| SRC | >1000 | - | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Properties

The pharmacokinetic profiles of acalabrutinib and tirabrutinib contribute to their clinical utility.

Table 3: Pharmacokinetic Parameters of Acalabrutinib

| Parameter | Value | Reference |

| Bioavailability | 25% | [10] |

| Tmax | 0.5 hours | [10] |

| Protein Binding | 97.5% | [10] |

| Metabolism | Primarily CYP3A | [1] |

| Elimination Half-life | 1-2 hours | [11] |

Pharmacokinetic data for tirabrutinib is less publicly available in comprehensive tables.

Experimental Protocols

Synthesis of Propynamide-Based Inhibitors

The synthesis of propynamide-based BTK inhibitors like acalabrutinib and tirabrutinib involves multi-step sequences. Below is a generalized workflow and a more detailed, though still high-level, look at the synthesis of tirabrutinib. A detailed, step-by-step laboratory protocol is beyond the scope of this guide, but the key transformations are highlighted.

Figure 3: Generalized synthetic workflow for propynamide inhibitors.

Key Steps in the Synthesis of Tirabrutinib: [1]

-

Pyrimidine Formation: Reaction of 4-phenoxyaniline with a chloromalonate derivative, followed by condensation with formamidine acetate to construct the pyrimidine core.

-

Chlorination and Formylation: Treatment with phosphorus oxychloride to install chloro groups on the pyrimidine ring, which also results in N-formylation.

-

Nucleophilic Aromatic Substitution (SNAr): Sequential SNAr reactions to introduce the side chains.

-

Azabenzimidazolone Formation: Cyclization to form the azabenzimidazolone moiety.

-

Amide Coupling: The final step involves the coupling of the advanced intermediate with a but-2-ynoic acid derivative to form the propynamide warhead.

Glutathione (GSH) Reactivity Assay

The GSH reactivity assay is a common in vitro method to assess the intrinsic electrophilicity of covalent inhibitors.[12] A high reactivity towards GSH can sometimes be a surrogate for potential off-target reactivity in vivo.

Protocol Overview:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of glutathione (GSH) in a phosphate buffer (e.g., 50 mM, pH 7.4).

-

Prepare a control buffer without GSH.

-

-

Incubation:

-

Incubate the test compound with the GSH solution at 37°C.

-

Simultaneously, incubate the test compound in the control buffer to assess its stability.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots from the reaction mixtures.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to monitor the depletion of the parent compound and the formation of the GSH adduct.

-

-

Data Analysis:

-

Calculate the half-life (t1/2) of the compound in the presence of GSH by plotting the natural logarithm of the remaining parent compound concentration against time.

-

Figure 4: Workflow for the Glutathione (GSH) reactivity assay.

Cell-Based BTK Inhibition Assay

Cell-based assays are crucial for evaluating the potency of BTK inhibitors in a more physiologically relevant context.

Protocol Overview (using a B-cell lymphoma cell line):

-

Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., TMD8) under standard conditions.

-

Compound Treatment: Treat the cells with various concentrations of the propynamide inhibitor for a defined period.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot Analysis:

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a membrane.

-

Probe the membrane with antibodies specific for phosphorylated BTK (pBTK) and total BTK.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities to determine the ratio of pBTK to total BTK at each inhibitor concentration.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce pBTK levels by 50%.

-

Conclusion

Propynamides represent a significant advancement in the field of covalent inhibitors, offering a tunable and effective warhead for targeting specific nucleophilic residues in proteins. The clinical success of propynamide-based BTK inhibitors like acalabrutinib and tirabrutinib underscores the potential of this chemical class in developing highly potent and selective therapeutics. As our understanding of covalent interactions and target biology deepens, we can expect to see the continued emergence of innovative propynamide-containing drugs for a range of diseases. This guide has provided a comprehensive overview of the key aspects of propynamide chemistry and biology, intended to serve as a valuable resource for researchers and developers in the field of medicinal chemistry.

References

- 1. Tirabrutinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.de [promega.de]

- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]

- 9. tdcommons.org [tdcommons.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-Propynamide, N,N-diethyl-

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide. This compound is a valuable building block in organic synthesis and drug discovery. The primary synthesis route involves the reaction of a propiolate ester with diethylamine in an aqueous medium at a controlled temperature to favor amide formation over Michael addition. Alternative methods, such as the use of coupling agents or the conversion of propiolic acid to its acid chloride, are also discussed. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

N,N-diethyl-2-propynamide is a terminal alkyne-containing amide that serves as a versatile precursor in various chemical transformations, including click chemistry, cycloadditions, and as a building block for more complex molecules. The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity, primarily by avoiding the formation of the Michael addition byproduct, ethyl 3-(diethylamino)acrylate. The most effective and straightforward method presented is the direct aminolysis of a propiolate ester with diethylamine.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | 2-Propynamide, N,N-diethyl- |

| Other Names | N,N-diethylpropiolamide |

| CAS Number | 4079-68-9 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Appearance | Colorless to yellowish transparent liquid.[1] |

| Boiling Point | 118 - 121 °C.[1] |

| Density | 0.75 - 0.85 g/cm³ (at 20°C).[1] |

| Solubility | Sparingly soluble in water, soluble in acids.[1] |

Synthesis Protocols

Two primary methods for the synthesis of N,N-diethyl-2-propynamide are detailed below. Method 1 is the recommended procedure due to its milder conditions and avoidance of hazardous reagents.

Method 1: Aminolysis of a Propiolate Ester

This method is adapted from a general procedure for the synthesis of N-alkyl 2-propynamides and is expected to provide the desired product with good yield and purity.[2] The key to this synthesis is the use of water as a solvent and a low reaction temperature to suppress the competing Michael addition reaction.

Reaction Scheme:

Materials:

-

Methyl propiolate or Ethyl propiolate

-

Diethylamine

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add deionized water (e.g., 30 mL for a 100 mmol scale reaction).

-

Add diethylamine (1.05 equivalents) to the chilled water with stirring.

-

Slowly add the propiolate ester (1.0 equivalent, e.g., methyl propiolate or ethyl propiolate) dropwise to the aqueous diethylamine solution over a period of 30 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.

-

Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of NaHCO₃ (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-diethyl-2-propynamide.

-

The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Reactant Ratio (Amine:Ester) | 1.05 : 1.0 | [2] |

| Reaction Temperature | 0 °C | [2] |

| Reaction Time | 2.5 hours | [2] |

| Solvent | Water | [2] |

| Expected Yield | 70-90% | [2] |

Method 2: Acyl Chloride Formation Followed by Amination

This is a classic method for amide synthesis. It involves the conversion of propiolic acid to the more reactive propioloyl chloride, which is then reacted with diethylamine. This method is effective but requires the handling of thionyl chloride, a corrosive and hazardous reagent.

Reaction Scheme:

Materials:

-

Propiolic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (or another suitable base)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

Experimental Procedure:

Step 1: Synthesis of Propioloyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place propiolic acid.

-

Slowly add an excess of thionyl chloride (e.g., 2 equivalents).

-

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

-

Distill the excess thionyl chloride to obtain crude propioloyl chloride.

Step 2: Synthesis of N,N-diethyl-2-propynamide

-

Dissolve diethylamine (2 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of propioloyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred diethylamine solution.

-

After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

-

Filter the reaction mixture to remove the diethylamine hydrochloride salt.

-

Wash the filtrate with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N,N-diethyl-2-propynamide.

Experimental Workflow and Diagrams

Synthesis Workflow (Method 1)

Caption: Workflow for the synthesis of N,N-diethyl-2-propynamide via aminolysis.

Signaling Pathways and Applications

N,N-diethyl-2-propynamide is not typically associated with specific signaling pathways itself but is a valuable tool in chemical biology and drug discovery for the synthesis of molecules that do interact with such pathways. The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach it to various scaffolds, such as peptides, proteins, or small molecules, which can then be used to probe biological systems.

Caption: Applications of N,N-diethyl-2-propynamide in chemical synthesis.

Conclusion

The synthesis of N,N-diethyl-2-propynamide is most effectively achieved through the aminolysis of a propiolate ester with diethylamine in an aqueous medium at 0°C. This method provides a high yield of the desired amide while minimizing the formation of the Michael addition byproduct. The resulting compound is a versatile building block for the synthesis of a wide range of functionalized molecules for applications in research and drug development.

References

Application Notes and Protocols for N,N-diethyl-2-propynamide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a cornerstone reaction, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This application note provides detailed protocols and guidelines for the use of N,N-diethyl-2-propynamide as a terminal alkyne component in CuAAC reactions, a valuable tool in bioconjugation, drug discovery, and materials science.

N,N-diethyl-2-propynamide is a versatile building block featuring a terminal alkyne moiety activated by the adjacent amide group. This electronic feature makes it a suitable substrate for click chemistry, allowing for the covalent linkage to azide-functionalized molecules. While specific quantitative data for N,N-diethyl-2-propynamide in click reactions is not extensively reported in the literature, its structural similarity to other terminal alkynes allows for the adaptation of established CuAAC protocols. Propiolamides, a class of compounds to which N,N-diethyl-2-propynamide belongs, are recognized as excellent substrates for CuAAC.[1]

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The general mechanism involves the coordination of the copper(I) catalyst to the terminal alkyne, followed by reaction with an azide to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

References

Application Notes and Protocols for N,N-diethylpropynamide Covalent Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and application of N,N-diethylpropynamide as a covalent labeling agent for identifying and characterizing protein targets. The protocols outlined below are designed to be adaptable for various research and drug development applications, focusing on the specific covalent modification of nucleophilic amino acid residues, primarily cysteine.

Introduction

N,N-diethylpropynamide is an electrophilic small molecule containing a propynamide functional group. This "warhead" is designed to react with nucleophilic residues in proteins, forming a stable covalent bond. This property makes it a valuable tool in chemical biology and drug discovery for activity-based protein profiling (ABPP) and target identification studies. The terminal alkyne also provides a handle for subsequent bioorthogonal ligation ("click chemistry") to introduce reporter tags for visualization, enrichment, and identification of labeled proteins. Covalent inhibitors, including those with propynamide warheads, have gained prominence in drug discovery, with several approved drugs targeting kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[1][2][3][4]

Principle of Covalent Labeling

The covalent labeling process with N,N-diethylpropynamide follows a two-step mechanism. Initially, the molecule non-covalently binds to a protein. Subsequently, a nucleophilic amino acid residue, typically a cysteine thiol, attacks the electrophilic carbon of the propynamide, leading to the formation of a stable covalent adduct.[5][6][7] This targeted and irreversible modification allows for the specific labeling and subsequent identification of proteins that interact with the compound.

Data Presentation

The following table summarizes hypothetical quantitative proteomics data from a competitive labeling experiment. In this type of experiment, a cellular lysate is pre-incubated with increasing concentrations of a test inhibitor (e.g., N,N-diethylpropynamide) before adding a broad-spectrum cysteine-reactive probe. The displacement of the probe by the inhibitor is then quantified by mass spectrometry.

| Protein Target | Uniprot ID | Peptide Sequence | Probe Occupancy (% of Control) | IC50 (µM) |

| On-Target | ||||

| Kinase X | P12345 | CYSNPEQPTK | 15.2 | 0.5 |

| Off-Targets | ||||

| Protein Y | Q67890 | ACLPSEEGTK | 45.8 | 5.2 |

| Protein Z | A1B2C3 | FNCSDEADEFR | 78.1 | 15.8 |

| Non-specific binder | X5Y6Z7 | GHCATEEQLR | 95.3 | > 50 |

Note: This table is a representative example and not actual experimental data. C* indicates the labeled cysteine residue.

Experimental Protocols

Protocol 1: In Vitro Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with N,N-diethylpropynamide to confirm direct engagement.

Materials:

-

Purified protein of interest (with at least one cysteine residue)

-

N,N-diethylpropynamide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) for reduction (optional)

-

Desalting column

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue or silver stain

-

Mass spectrometer (for intact protein analysis)

Procedure:

-

Protein Preparation: If the protein's cysteines are oxidized, they may need to be reduced. Incubate the protein with 1-5 mM DTT for 30 minutes at room temperature. Remove DTT using a desalting column immediately before labeling.

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of N,N-diethylpropynamide in DMSO.

-

In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) in PBS with the desired concentration of N,N-diethylpropynamide (e.g., 10-100 µM).

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Analysis:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE. A successful covalent modification will result in a slight mass shift of the protein band.

-

For more precise analysis, perform intact protein mass spectrometry to observe the mass increase corresponding to the addition of the N,N-diethylpropynamide molecule.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines the identification of protein targets of N,N-diethylpropynamide in a complex biological sample using a competitive ABPP approach.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

N,N-diethylpropynamide

-

Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)

-

Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin)

-

Click chemistry reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin agarose beads

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

LC-MS/MS system for proteomic analysis

Procedure:

-

Cell Lysis: Harvest and lyse cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Competitive Labeling:

-

Pre-incubate aliquots of the cell lysate with varying concentrations of N,N-diethylpropynamide (e.g., 0.1 µM to 50 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

-

Add the broad-spectrum cysteine-reactive probe to all samples at a final concentration of 1-5 µM and incubate for another 30 minutes at 37°C.

-

-

Click Chemistry:

-

To each sample, add the azide-biotin reporter tag, CuSO4, TCEP, and TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Incubate the reaction mixtures with streptavidin agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing urea.

-

Reduce the proteins with DTT and alkylate with IAM.

-

Digest the proteins into peptides overnight with trypsin.

-

-

LC-MS/MS Analysis:

-

Collect the peptide-containing supernatant.

-

Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were captured. A decrease in the signal for a particular protein in the presence of N,N-diethylpropynamide indicates that it is a target of the compound.

-

Mandatory Visualizations

Caption: A generalized workflow for the identification of protein targets of N,N-diethylpropynamide.

Caption: A model signaling pathway illustrating the inhibitory action of N,N-diethylpropynamide.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 5. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06122K [pubs.rsc.org]

- 7. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-Propynamide, N,N-diethyl- in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynamide, N,N-diethyl- is a small molecule belonging to the propynamide class of compounds. While not extensively studied as a therapeutic agent itself, its chemical structure contains a key functional group—the propynamide "warhead"—that holds significant potential in the field of drug discovery, particularly in the development of targeted covalent inhibitors (TCIs).[1] TCIs offer advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] These application notes provide an overview of the potential uses of 2-Propynamide, N,N-diethyl- as a chemical probe and a starting point for the design of novel covalent inhibitors.